Cas no 58842-19-6 (4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-)

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- is a heterocyclic compound featuring a thiazine core with a methylthio substituent at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The saturated 5,6-dihydro moiety enhances stability while retaining functional versatility. Its methylthio group offers a handle for further derivatization, enabling selective modifications. The compound’s robust scaffold is suited for constructing complex molecules, including bioactive agents. Its compatibility with a range of reaction conditions and potential for generating diverse derivatives underscore its utility in medicinal chemistry and material science applications.
4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- structure
58842-19-6 structure
商品名:4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-
CAS番号:58842-19-6
MF:C5H9NS2
メガワット:147.26166
CID:366290

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 化学的及び物理的性質

名前と識別子

    • 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-
    • 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
    • 2-(METHYLSULPHANYL)-5,6-DIHYDRO-4H-1,3-THIAZINE
    • 2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine
    • 2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine
    • 2-methylsulfanyl-5,6-dihydro-4H-[1,3]thiazine
    • 2-methylthio-4,5-dihydro-6H-1,3-thiazine
    • 2-methylthio-dihydro-1,3-thiazine
    • 5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine
    • 5,6-dihydro-2-(methylthio)-4H-1,3-thiazine
    • 5,6-dihydro-2-methythio-4H-1,3-thiazine
    • インチ: InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3
    • InChIKey: FLLBHYISJYFGJV-UHFFFAOYSA-N
    • ほほえんだ: CSC1=NCCCS1

計算された属性

  • せいみつぶんしりょう: 147.01800
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1

じっけんとくせい

  • PSA: 62.96000
  • LogP: 1.27790

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- セキュリティ情報

  • 危害声明: Irritant
  • セキュリティの説明: S36/37
  • 危険物標識: Xi
  • セキュリティ用語:S36/37
  • リスク用語:R20/21/22

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR2828-5g
5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine
58842-19-6
5g
£270.00 2024-05-24
Ambeed
A790451-250mg
2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine
58842-19-6 97%
250mg
$116.0 2025-02-28
Ambeed
A790451-100mg
2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine
58842-19-6 97%
100mg
$67.0 2025-02-28
Ambeed
A790451-1g
2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine
58842-19-6 97%
1g
$303.0 2025-02-28
Apollo Scientific
OR2828-1g
5,6-Dihydro-2-(methylsulphanyl)-4H-1,3-thiazine
58842-19-6
1g
£90.00 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-274017-200 mg
2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine,
58842-19-6
200mg
¥692.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-274017-200mg
2-(Methylthio)-5,6-dihydro-4H-1,3-thiazine,
58842-19-6
200mg
¥692.00 2023-09-05

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)- 関連文献

4H-1,3-Thiazine,5,6-dihydro-2-(methylthio)-に関する追加情報

Professional Introduction to 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) (CAS No. 58842-19-6)

The compound 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) (CAS No. 58842-19-6) represents a significant molecule in the realm of heterocyclic chemistry and pharmaceutical research. This thiazine derivative, characterized by its unique structural framework featuring a sulfur-containing ring system, has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of a methylthio group at the 2-position introduces a modifiable moiety that can be exploited for further functionalization, making it a valuable scaffold in medicinal chemistry.

In recent years, the exploration of thiazine derivatives has expanded considerably, driven by their demonstrated efficacy in various pharmacological applications. Thiazines are known for their role as intermediates in the synthesis of bioactive compounds, particularly those targeting neurological and cardiovascular disorders. The structural motif of 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) allows for interactions with multiple biological targets, including enzymes and receptors involved in metabolic pathways. This versatility has positioned it as a promising candidate for further investigation in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex molecules. The methylthio group at the 2-position can undergo various chemical transformations, such as nucleophilic substitution or coupling reactions, enabling the introduction of additional functional groups. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing binding affinity to biological targets. Researchers have leveraged similar thiazine scaffolds to develop novel therapeutics that exhibit improved selectivity and reduced side effects.

Recent studies have highlighted the significance of thiazine derivatives in addressing neurological disorders. For instance, certain analogs of 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) have shown promise in preclinical models as potential treatments for conditions like Alzheimer's disease and Parkinson's disease. These derivatives often act by modulating neurotransmitter systems or inhibiting pathological protein aggregation. The sulfur atoms within the thiazine ring contribute to redox-active properties, which may be exploited for therapeutic benefits in oxidative stress-related diseases.

The synthesis of 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) typically involves multi-step organic reactions that build upon the core thiazine framework. Key synthetic strategies often include cyclization reactions to form the heterocyclic ring system followed by selective functionalization at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these compounds. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents with high precision.

In addition to pharmaceutical applications, this compound has shown potential in material science and agrochemical research. Thiazine derivatives are known to exhibit interesting electronic properties when incorporated into organic semiconductors or conductive polymers. Their ability to form stable complexes with metal ions also makes them useful in coordination chemistry studies. Furthermore, certain derivatives have been explored as antimicrobial agents due to their interaction with bacterial cell wall components.

The biological activity of 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio) is influenced by factors such as solubility and metabolic stability. Researchers often optimize these properties through structural modifications to enhance bioavailability and therapeutic efficacy. Computational modeling techniques play a pivotal role in predicting molecular interactions and guiding rational drug design efforts. These approaches help in identifying lead compounds that can be further refined through experimental validation.

As our understanding of biological pathways continues to evolve, so does the demand for innovative molecular tools like 4H-1,3-Thiazine,5,6-dihydro-2-(methylthio). Its unique structural features make it a versatile building block for designing molecules with tailored biological functions. Collaborative efforts between chemists and biologists are essential for unlocking its full potential and translating laboratory findings into clinical applications.

The future directions for research on this compound may include exploring its role in emerging therapeutic areas such as immunomodulation or cancer treatment. The ability to modify its core structure provides an opportunity to develop targeted therapies that address unmet medical needs. As new synthetic techniques and analytical methods become available,the scope for innovation will continue to expand.

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Amadis Chemical Company Limited
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